molecular formula C9H5Cl2F3N2 B065152 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 182181-31-3

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B065152
M. Wt: 269.05 g/mol
InChI Key: JZSWDSSZJDYTKR-UHFFFAOYSA-N
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Description

The focus of this analysis is on the compound 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound that has been studied for its unique chemical and physical properties. Research has been conducted on various aspects, including its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including compounds closely related to our target molecule, involves the treatment of 2H-azirines with triflic anhydride to form electrophilic species, which react with 2-halopyridines. This process leads to the selective formation of C3-substituted imidazo[1,2-a]pyridines, a key structural feature in medicinal chemistry leads and drugs (Vuillermet, Bourret, & Pelletier, 2020).

Molecular Structure Analysis

Crystal structure analysis of similar imidazo[1,2-a]pyridine derivatives has revealed that the pyridine ring tends to be almost perpendicular to the imidazole ring, indicating significant conformational preferences that could influence the compound's reactivity and interactions. Such structural details are crucial for understanding the compound's behavior in various chemical contexts (Kapoor et al., 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo regioselective fluorination, with 1-chloromethyl derivatives being particularly reactive. Such reactions typically yield monofluorinated products, showcasing the compound's versatility in electrophilic substitution reactions (Liu et al., 2015).

Physical Properties Analysis

The crystallographic study of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, a compound with structural similarities, provides insight into the physical properties of such molecules. It reveals that the imidazo[1,2-a]pyridine group is essentially planar, which could influence solubility, crystallinity, and other physical characteristics relevant to the target compound (Fun et al., 2011).

Chemical Properties Analysis

Studies on the chemical properties of imidazo[1,2-a]pyridines, including fluorination and other reactions, demonstrate the reactivity of the chloro and trifluoromethyl groups. These characteristics are essential for designing reactions for functional group transformations or for the synthesis of more complex molecules (Liu et al., 2015).

Scientific Research Applications

Synthetic Pathways and Pharmacological Potential

Pharmacophore Design for MAP Kinase Inhibitors : Research has highlighted the significance of compounds with imidazole scaffolds, such as 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, in designing selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These compounds are crucial for controlling proinflammatory cytokine release, demonstrating the potential for therapeutic application in inflammation-related diseases. The review emphasizes the use of crystal structures of p38 in complex with small organic ligands to design pharmacophores with improved selectivity and potency (Scior et al., 2011).

Heterocyclic Compounds in Sensing and Medicinal Chemistry

Pyrimidine Appended Optical Sensors : The versatility of heterocyclic compounds, including imidazole derivatives, in creating optical sensors and their medicinal applications is noteworthy. Pyrimidine derivatives, in particular, are identified for their role in sensing applications due to their ability to form coordination and hydrogen bonds, making them suitable for use as exquisite sensing materials (Jindal & Kaur, 2021).

N-oxide Motifs in Drug Development

Heterocyclic N-oxide Molecules : The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from imidazole, have been explored for their potential in organic synthesis, catalysis, and drug applications. These compounds demonstrate significant functionalities in metal complexes formation, asymmetric catalysis, and as potent agents with anticancer, antibacterial, and anti-inflammatory activities, highlighting their importance in advanced chemistry and drug development investigations (Li et al., 2019).

Imidazole Scaffolds in Medicinal Chemistry

Imidazo[1,2-b]pyridazine in Drug Development : The imidazo[1,2-b]pyridazine scaffold is recognized as a crucial heterocyclic nucleus for developing bioactive molecules, including kinase inhibitors like ponatinib. This review sheds light on the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives, offering insights into their therapeutic applications in medicine (Garrido et al., 2021).

Future Directions

Imidazo[1,5-a]pyridine nuclei and derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

8-chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3N2/c10-2-6-4-16-3-5(9(12,13)14)1-7(11)8(16)15-6/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSWDSSZJDYTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598423
Record name 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS RN

182181-31-3
Record name 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182181-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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